(2R)-1-N,1-N-diethylbutane-1,2-diamine

Description

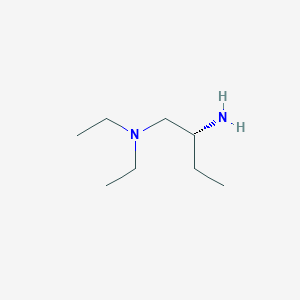

(2R)-1-N,1-N-Diethylbutane-1,2-diamine is a chiral diamine featuring a four-carbon backbone (butane) with two amine groups at positions 1 and 2. The first nitrogen (N1) is substituted with two ethyl groups, while the second nitrogen (N2) is unsubstituted. The (2R) configuration denotes the stereochemistry at carbon 2, influencing its spatial arrangement and reactivity. This compound belongs to a broader class of vicinal diamines, which are pivotal in asymmetric catalysis, pharmaceutical design, and ligand synthesis .

Properties

CAS No. |

16250-34-3 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

(2R)-1-N,1-N-diethylbutane-1,2-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |

InChI Key |

DFSMJKLTTCAJDF-MRVPVSSYSA-N |

SMILES |

CCC(CN(CC)CC)N |

Isomeric SMILES |

CC[C@H](CN(CC)CC)N |

Canonical SMILES |

CCC(CN(CC)CC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Ethyl vs. Methyl Substituents

- Example Compound : (S)-N1,3-Dimethylbutane-1,2-diamine (8g, )

- Structure : Butane backbone with methyl groups at N1 and C3.

- Boiling Point : 72–74°C at 30 mmHg, lower than expected for diethyl analogs due to reduced molecular weight .

- NMR Shifts : Methyl groups at N1 appear as singlets near δ 2.2–2.5 ppm in $^1$H NMR, distinct from the ethyl group’s triplet (δ ~1.0 ppm, CH3) and quartet (δ ~2.5–3.0 ppm, CH2) .

Ethyl vs. Aromatic Substituents

- Example Compound: (1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8, ) Structure: Ethane backbone with bulky quinoline and phenyl groups. Steric Effects: Bulky substituents enhance enantioselectivity in catalysis but reduce solubility in polar solvents. Applications: Used in iron-catalyzed oxidative coupling reactions, whereas diethyl-substituted diamines are more suited for small-molecule interactions due to lower steric hindrance .

Stereochemical and Conformational Flexibility

Butane vs. Cyclohexane Backbones

Ethane vs. Butane Backbones

Antiviral and Anticancer Potential

- Example Compound: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine () Mechanism: Binds to viral spike proteins, analogous to hydroxychloroquine. Safety Profile: Bulky substituents reduce off-target effects but may limit bioavailability compared to diethyl-substituted diamines, which have improved membrane permeability .

Example Compound : (1R,2R)-Cyclopentane-1,2-diamine Dihydrochloride ()

Palladium-Catalyzed Coupling

Reductive Amination

Data Tables

Table 1: Physical Properties of Selected Diamines

| Compound | Backbone | Substituents | Boiling Point (°C) | $^1$H NMR (δ, ppm) | Application |

|---|---|---|---|---|---|

| (2R)-1-N,1-N-Diethylbutane-1,2-diamine | Butane | N1: Diethyl | ~90–95 (est.) | 1.0 (t), 2.5–3.0 (q) | Catalysis, Pharmaceuticals |

| (S)-N1,3-Dimethylbutane-1,2-diamine | Butane | N1: Methyl, C3: Methyl | 72–74 (30 mmHg) | 2.2–2.5 (s, CH3) | Ligand Synthesis |

| (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane | Ethane | N,N′-Dimethyl, Phenyl | N/A | 3.1 (s, N-CH3), 7.2–7.4 (m) | Asymmetric Catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.